1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride
Description
This compound features a thiazole ring substituted with a 4-methoxyphenyl group, connected via a methylene bridge to a piperazine moiety. The ethanone group is further substituted with an m-tolyl (meta-methylphenyl) group, and the structure is stabilized as a hydrochloride salt.
Properties
IUPAC Name |
1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S.ClH/c1-18-4-3-5-19(14-18)15-24(28)27-12-10-26(11-13-27)16-23-25-22(17-30-23)20-6-8-21(29-2)9-7-20;/h3-9,14,17H,10-13,15-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJHQMJSVLGZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride, commonly referred to as a thiazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound contains a thiazole moiety, which is known for its potential therapeutic effects, including anticonvulsant, antitumor, and ion channel modulation properties.
- Molecular Formula : C₁₈H₂₄ClN₃O₂S
- Molecular Weight : 436.0 g/mol
- CAS Number : 1215627-39-6
1. Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to the target compound have shown efficacy in preclinical models by inhibiting seizure activity. The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group enhances anticonvulsant activity by stabilizing the molecular structure and improving solubility in biological systems .
2. Antitumor Activity
Thiazole-containing compounds have demonstrated promising antitumor activities against various cancer cell lines. For example, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival . The IC50 values for these compounds often fall below that of standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents.
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | A431 (skin cancer) | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound 10 | Jurkat (leukemia) | 1.98 ± 1.22 | Apoptosis induction |
3. Ion Channel Modulation
The compound has been identified as a potential modulator of ion channels, particularly KCNQ1 potassium channels, which are essential for cardiac action potentials. Preliminary studies suggest that it enhances the activity of these channels, thereby indicating its possible therapeutic application in treating cardiac arrhythmias. Dose-response experiments have been conducted to evaluate its efficacy, showing promising results that warrant further investigation.
Case Study: Anticonvulsant Efficacy
In a study assessing the anticonvulsant properties of thiazole derivatives, a compound structurally related to the target compound was tested in a PTZ-induced seizure model. The results indicated that this compound significantly reduced seizure duration and frequency compared to controls, suggesting its potential utility in epilepsy treatment .
Research Findings on Antitumor Activity
A recent publication detailed the synthesis and biological evaluation of various thiazole derivatives against multiple cancer cell lines. The study highlighted that modifications on the phenyl ring significantly influenced cytotoxicity, with specific substitutions leading to enhanced antitumor activity . The findings underscored the importance of structural optimization in developing effective anticancer agents.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Yields : Analogs in and show yields of 70–88%, suggesting feasible synthesis for the target compound .
- Biological Activity : Thiazole-piperazine derivatives exhibit antiproliferative, antimicrobial, and kinase-inhibitory activities. The m-tolyl group in the target may enhance membrane permeability compared to polar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
